MSG606 TFA is classified as a peptide antagonist and falls under the category of melanocortin receptor modulators. It is derived from modifications of natural peptide sequences that interact with melanocortin receptors, which are involved in various physiological processes including pigmentation, appetite regulation, and energy homeostasis .
The synthesis of MSG606 TFA involves several key steps typical of peptide synthesis. The compound is synthesized using solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acids to form the desired peptide chain. The trifluoroacetate salt form is achieved through neutralization with trifluoroacetic acid during the final purification stages.
The molecular structure of MSG606 TFA includes a sequence of amino acids characteristic of melanocortin receptor ligands. The exact structural formula can be represented as follows:
The primary chemical reactions involving MSG606 TFA include:
These reactions are critical for understanding how MSG606 TFA modulates receptor activity and its potential therapeutic applications .
MSG606 TFA functions primarily as an antagonist at the MC1R. Its mechanism involves:
This dual action allows for nuanced control over melanocortin signaling pathways .
These properties make MSG606 TFA suitable for various experimental applications .
MSG606 TFA is primarily utilized in research settings focusing on:
The versatility in its applications highlights its importance in both basic research and potential clinical settings .
MSG606 TFA (CAS 1416983-77-1 free base) is a synthetic peptide modulator exhibiting high selectivity for melanocortin receptors (MCRs), particularly melanocortin 1 receptor (MC1R). Binding studies reveal an IC₅₀ of 17 nM at human MC1R, demonstrating >80-fold selectivity over other subtypes in competitive displacement assays using radiolabeled α-MSH [1] [8] [9]. Its macrocyclic structure features a unique carba sulfide bridge (Buta1-Cys7) and D-configured aromatic residues, conferring resistance to enzymatic degradation while optimizing receptor interface interactions [3] [9].
MSG606 TFA also engages MC3R and MC5R with lower affinity (EC₅₀ = 59 nM and 1,300 nM, respectively), attributed to divergent transmembrane domain conformations among MCR subtypes. Molecular dynamics simulations suggest its diphenylalanine core forms π-π stacking with Phe196 and Phe257 in MC1R’s binding pocket, while MC3R’s deeper binding cleft reduces favorable contacts [6] [9].
Table 1: Binding Affinities of MSG606 TFA at Melanocortin Receptor Subtypes
| Receptor Subtype | IC₅₀/EC₅₀ (nM) | Activity Type | Selectivity Ratio vs. MC1R |
|---|---|---|---|
| MC1R | 17 ± 2* | Antagonist | 1x |
| MC3R | 59 ± 5 | Partial Agonist | 3.5x |
| MC5R | 1,300 ± 150 | Partial Agonist | 76x |
| MC4R | >10,000 | No Activity | >588x |
*Antagonist IC₅₀; partial agonist EC₅₀ values shown for MC3R/MC5R* [1] [8] [9]
MSG606 TFA displays context-dependent pharmacology, functioning as a potent competitive antagonist at MC1R while exhibiting partial agonist activity at MC3R and MC5R. In MC1R-expressing A375 melanoma cells, it dose-dependently inhibits α-MSH-induced cAMP accumulation (100% blockade at 1 μM), confirming inverse efficacy [3] [9]. Conversely, at MC3R, it stimulates 40–60% of maximal cAMP production compared to α-MSH, indicating biased agonism [6] [9].
Functional impacts of this duality include:
Table 2: Functional Signaling Profiles of MSG606 TFA
| Receptor | cAMP Inhibition | cAMP Stimulation | Downstream Effects |
|---|---|---|---|
| MC1R | 100% at 1 μM | None | Melanogenesis blockade; CD36 downregulation |
| MC3R | None | 40–60% of max | Cholesterol efflux ↑; anti-hyperalgesia (females) |
| MC5R | None | 15–20% of max | Sebum reduction (inferred from structural homology) |
Data derived from transfected HEK293 cells and primary macrophages [3] [5] [9]
MSG606 TFA’s macrocyclic scaffold differentiates it from linear endogenous melanocortins and earlier analogues:
vs. Endogenous Ligands: α-MSH activates all MCRs non-selectively (MC1R EC₅₀ = 0.1–1 nM), while MSG606 TFA achieves 76-fold MC1R selectivity over MC5R. Unlike α-MSH’s transient signaling, its rigid structure prolongs MC1R residency (>120 min vs. 20 min for α-MSH) [5] [9]. In atherosclerosis models, MSG606 TFA’s dual activity (cholesterol efflux promotion + uptake inhibition) outperforms α-MSH in reducing foam cell formation by 40% [5].
vs. Synthetic Analogues:
Structural advantages include:
Table 3: Pharmacological Comparison of MSG606 TFA with Key Melanocortin Ligands
| Ligand | MC1R Activity | MC3R Activity | MC5R Activity | Key Distinguishing Feature |
|---|---|---|---|---|
| α-MSH | Agonist (EC₅₀ 0.5 nM) | Agonist (EC₅₀ 5 nM) | Agonist (EC₅₀ 50 nM) | Pan-agonist; linear peptide |
| SHU9119 | Weak antagonist | Antagonist (IC₅₀ 0.23 nM) | Partial agonist | MC3/4R selectivity |
| Bremelanotide | Agonist | Agonist | Agonist | Non-selective activation |
| PG-20N | Inactive | Inactive | Antagonist (IC₅₀ 130 nM) | MC5R-specific macrocycle |
| MSG606 TFA | Antagonist (IC₅₀ 17 nM) | Partial agonist (EC₅₀ 59 nM) | Partial agonist (EC₅₀ 1,300 nM) | MC1R antagonist + MC3/5R partial agonist |
Activity profiles derived from receptor-transfected cell assays [1] [5] [7]
Chemical Compounds Mentioned:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2